molecular formula C17H17N5OS B3022356 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide CAS No. 500119-41-5

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No.: B3022356
CAS No.: 500119-41-5
M. Wt: 339.4 g/mol
InChI Key: CBCSHGVFQOYMIZ-UHFFFAOYSA-N
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Description

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cancer Research

Research has explored the use of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide derivatives in cancer treatment. A study by Šermukšnytė et al. (2022) synthesized various hydrazones from 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, testing their cytotoxicity against melanoma, breast cancer, and pancreatic carcinoma cell lines. Some compounds demonstrated significant cytotoxicity, particularly against melanoma cells, indicating potential for further exploration as anticancer agents (Šermukšnytė et al., 2022).

Antimicrobial Research

The antimicrobial properties of this compound and its derivatives have been extensively studied. For instance, Demirbaş et al. (2009) synthesized new 1,2,4-triazoles, their Mannich and Schiff base derivatives, and evaluated their antimicrobial activities. The study found that these compounds displayed good to moderate antimicrobial activities against a range of pathogens (Demirbaş et al., 2009).

Antioxidant Research

This compound derivatives also show promise as antioxidants. Šermukšnytė et al. (2022) synthesized a compound from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide that exhibited 1.5 times higher antioxidant ability than butylated hydroxytoluene, a standard antioxidant control (Šermukšnytė et al., 2022).

Corrosion Inhibition

In the field of materials science, compounds containing this compound structures have been investigated for their corrosion inhibition properties. Gece and Bilgiç (2012) studied the inhibition efficiency of similar compounds on zinc corrosion in an acidic medium, finding a significant correlation between the molecular structures of these compounds and their corrosion inhibition efficiencies (Gece & Bilgiç, 2012).

Diabetes Inhibition

Compounds derived from this compound have also been studied for their potential in diabetes treatment. For example, Mor et al. (2022) synthesized N'-arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides and evaluated them for Type II diabetes inhibition. Some derivatives showed comparable activity to standard diabetes drugs, highlighting their potential as therapeutic agents (Mor et al., 2022).

Safety and Hazards

Specific safety and hazard information for “2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide” is not available in the search results. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-7-9-13(10-8-12)16-20-21-17(24-11-15(23)19-18)22(16)14-5-3-2-4-6-14/h2-10H,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCSHGVFQOYMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601134523
Record name 2-[[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500119-41-5
Record name 2-[[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500119-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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